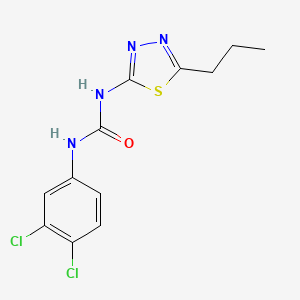

1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea

Description

1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative containing a 1,3,4-thiadiazole core and a dichlorophenyl substituent. This compound belongs to a class of diarylureas with demonstrated biological activities, including anticonvulsant and growth-inhibitory properties. Its structure features a urea bridge linking a 3,4-dichlorophenyl group to a 5-propyl-substituted thiadiazole ring. The dichlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the thiadiazole ring contributes to metabolic stability and electronic interactions .

Properties

Molecular Formula |

C12H12Cl2N4OS |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |

InChI |

InChI=1S/C12H12Cl2N4OS/c1-2-3-10-17-18-12(20-10)16-11(19)15-7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H2,15,16,18,19) |

InChI Key |

DYKPMOJOSTZWHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialized products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Key Findings :

- Propyl vs.

- Anticonvulsant Activity : Compounds with benzylthio substituents (e.g., 2,4-dichlorobenzylthio) exhibit superior anticonvulsant activity (ED₅₀ < 3 μmol/kg) compared to alkyl chains like propyl, likely due to enhanced π-π stacking with neuronal ion channels .

Impact of Phenyl Ring Modifications

The 3,4-dichlorophenyl group is a common pharmacophore in urea-based inhibitors. Comparisons with other aryl substituents include:

Key Findings :

- Electron-Withdrawing Groups: The 3,4-dichloro substitution (as in the target compound) enhances electrophilicity and binding to enzymes like tyrosine kinases compared to mono-chloro (e.g., 4-chlorophenyl in ) or non-halogenated analogues .

- Cyanophenyl Derivatives: Compound 6g shows higher antiproliferative activity than non-cyano analogues, suggesting electron-deficient aryl groups improve DNA intercalation.

Key Findings :

- Yield Optimization: The target compound’s synthesis may face challenges in introducing the propyl group without side reactions, whereas cyanophenyl derivatives (e.g., 6g) achieve higher yields (81.9%) via straightforward urea coupling .

- Thermal Stability : Compounds with methoxy or fluorinated substituents (e.g., ) exhibit higher melting points (>150°C), indicating superior crystallinity compared to alkylated analogues.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure features a dichlorophenyl group and a thiadiazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.2 g/mol. Its structure is characterized by the following features:

| Feature | Description |

|---|---|

| Dichlorophenyl Group | Enhances lipophilicity and biological interactions |

| Thiadiazole Ring | Contributes to various biological activities |

| Urea Functional Group | Facilitates interactions with biomolecules |

Biological Activities

Research has demonstrated that derivatives of thiadiazoles exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds containing the thiadiazole ring have shown significant anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

- Antimicrobial Properties : Studies have indicated that this compound exhibits notable antibacterial and antifungal activities. It has been reported to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antidiabetic Effects : Some studies suggest that thiadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels, indicating potential use in diabetes management .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit DNA gyrase and dihydrofolate reductase in bacterial systems .

- Receptor Modulation : The urea moiety allows for binding to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Case Studies

- Anticancer Study : A study conducted on various thiadiazole derivatives found that those with similar structural features to this compound exhibited significant cytotoxic effects against cancer cell lines. The IC50 values ranged from 10 to 25 μM depending on the specific derivative tested .

- Antimicrobial Testing : In a comparative study assessing the antimicrobial activity of several thiadiazole derivatives against S. aureus and E. coli, this compound showed MIC values of 0.78–3.125 μg/mL for bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea | Similar dichlorophenyl group | Anticancer |

| 1-(3-Chloro-4-cyanophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | Different halogen | Antimicrobial |

This table illustrates how variations in substituents can lead to differing biological activities.

Q & A

Q. Basic

- ¹H/¹³C NMR: Assigns protons and carbons in the dichlorophenyl and thiadiazole moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, thiadiazole carbons at ~160–170 ppm) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions in the urea linkage (e.g., N–H···O distances of ~2.8–3.0 Å) .

- FTIR: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and N–H bends (~1540 cm⁻¹) .

How can researchers design experiments to assess the compound’s binding affinity to biological targets?

Advanced

Experimental Design:

- Target Selection: Prioritize kinases or enzymes with known urea-binding pockets (e.g., tyrosine kinases) based on structural analogs .

- Assay Types:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff) .

- Fluorescence Polarization: Quantifies displacement of fluorescent ligands in competitive assays .

Controls: Include negative controls (e.g., unmodified urea derivatives) and validate via dose-response curves (IC₅₀ values).

What methodologies address contradictions in reported biological activities of structurally related urea-thiadiazole analogs?

Q. Advanced

- Meta-Analysis: Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines .

- Structural Validation: Re-synthesize disputed analogs and characterize them via XRD to rule out stereochemical inconsistencies .

- Mechanistic Studies: Use knock-out models (e.g., CRISPR) to confirm target specificity and rule off-target effects .

How are structure-activity relationships (SAR) developed for modifications to the dichlorophenyl and thiadiazole groups?

Q. Advanced

- Substituent Scanning: Synthesize analogs with halogens (e.g., F, Br) or alkyl chains on the phenyl ring to assess hydrophobicity/electron effects .

- Thiadiazole Modifications: Replace the propyl group with cyclic or branched alkyl chains to evaluate steric impacts on binding .

- Quantitative SAR (QSAR): Use computational models (e.g., molecular docking) to correlate logP values with bioactivity .

What purification strategies are essential post-synthesis, and how do they influence bioactivity?

Q. Basic

- Recrystallization: Use DMSO/water (2:1) to remove unreacted starting materials; poor crystallization reduces purity and increases cytotoxicity in assays .

- Column Chromatography: Optimize solvent gradients (e.g., hexane/ethyl acetate) to isolate urea-thiadiazole isomers .

How do solvent polarity and reaction time affect stereochemical outcomes during synthesis?

Q. Advanced

- Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states in thiadiazole formation, reducing byproducts . Non-polar solvents (toluene) favor urea coupling but may slow kinetics .

- Reaction Time: Prolonged reflux (>6 hours) risks thiadiazole ring degradation, confirmed via HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.